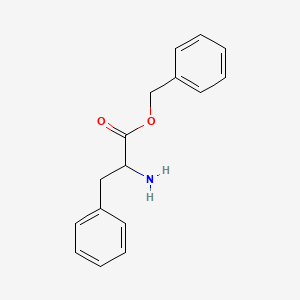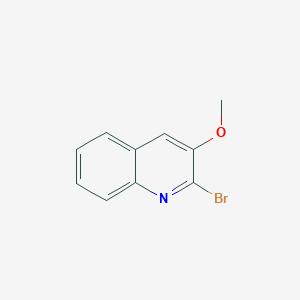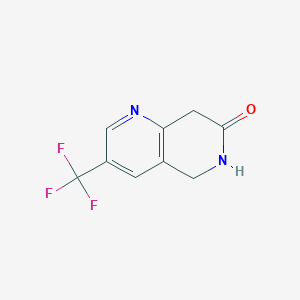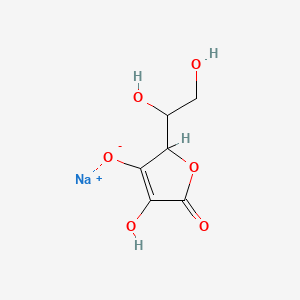
SODIUM ERYTHORBATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM ERYTHORBATE, also known as sodium ascorbate, is a mineral salt of ascorbic acid (vitamin C). It is commonly used as an antioxidant and an acidity regulator in various food and pharmaceutical products. The molecular formula of this compound is C6H7NaO6, and it is known for its high solubility in water and its ability to provide vitamin C in a more bioavailable form .
Preparation Methods
Synthetic Routes and Reaction Conditions
SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)
After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .
Chemical Reactions Analysis
Types of Reactions
SODIUM ERYTHORBATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen and catalytic metals like copper.
Reduction: It can reduce metal ions such as iron and copper.
Substitution: Reactions typically occur in aqueous solutions with other salts or acids.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions.
Substitution: Various sodium salts depending on the reacting cation.
Scientific Research Applications
SODIUM ERYTHORBATE has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and an antioxidant in various chemical reactions.
Biology: Plays a role in the isolation of chloroplasts and other cellular components.
Medicine: Used in the treatment of vitamin C deficiency and as an antioxidant in various pharmaceutical formulations.
Industry: Employed as an antioxidant and acidity regulator in food products.
Mechanism of Action
SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ascorbic acid: The parent compound of sodium ascorbate, known for its antioxidant properties.
Calcium ascorbate: Another mineral salt of ascorbic acid, used as a dietary supplement.
Magnesium ascorbate: Similar to sodium ascorbate but with magnesium as the cation.
Uniqueness
SODIUM ERYTHORBATE is unique due to its high solubility in water and its ability to provide vitamin C in a more bioavailable form. Unlike ascorbic acid, it is less acidic, making it suitable for individuals with sensitive stomachs. Its antioxidant properties are comparable to other forms of vitamin C, but its sodium content can be beneficial in certain medical conditions where sodium supplementation is required .
Properties
CAS No. |
7317-67-1 |
|---|---|
Molecular Formula |
C6H7NaO6 |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |
InChI Key |
PPASLZSBLFJQEF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


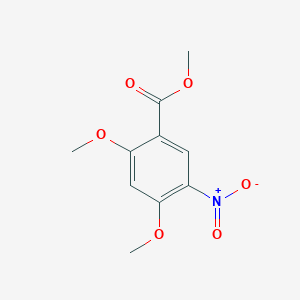




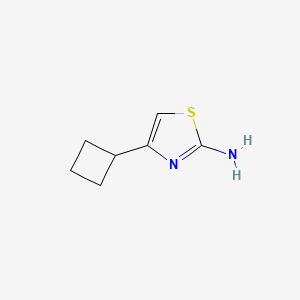
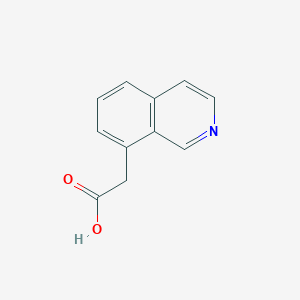
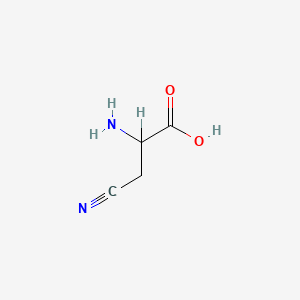
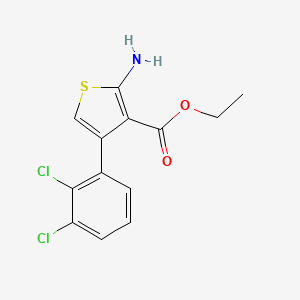
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
